molecular formula C19H13Cl2NO6S2 B6523205 2-[(5Z)-5-{[5-(2,6-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 875286-12-7

2-[(5Z)-5-{[5-(2,6-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B6523205
CAS No.: 875286-12-7
M. Wt: 486.3 g/mol
InChI Key: QQHCIWOUJKIMQU-ZSOIEALJSA-N
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Description

This compound features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) substituted with a Z-configuration arylidene group derived from 5-(2,6-dichlorophenyl)furan-2-yl. Its structure, likely resolved via X-ray crystallography using programs like SHELXL or WinGX , suggests applications in pharmaceuticals or agrochemicals due to its heterocyclic and electron-withdrawing substituents.

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2,6-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6S2/c20-10-2-1-3-11(21)16(10)13-6-4-9(28-13)8-14-17(25)22(19(29)30-14)12(18(26)27)5-7-15(23)24/h1-4,6,8,12H,5,7H2,(H,23,24)(H,26,27)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHCIWOUJKIMQU-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-{[5-(2,6-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a derivative of thiazolidinedione and has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core with a furan moiety and a dichlorophenyl group, which contributes to its biological activity. The molecular formula is C18H16Cl2N2O4SC_{18}H_{16}Cl_2N_2O_4S, and its molecular weight is approximately 447.3 g/mol. The presence of sulfur in the thiazolidinone ring is significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. The method often includes the use of furan derivatives and thiazolidinone intermediates, which are reacted to form the final product through various organic synthesis techniques.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32
Bacillus subtilisNo activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using the MTT assay revealed cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values below 10 µM in Caco2 and HCT116 colorectal cancer cell lines .

Cell LineIC50 (µM)
Caco2<10
HCT116<10
MDA-MB 231 (breast)>50

Enzyme Inhibition

Inhibitory activity against several enzymes has been reported. The compound was tested against serine proteases such as NS2B-NS3 from Dengue virus and thrombin from bovine plasma. These studies indicate potential antiviral properties alongside its antibacterial effects .

Case Studies and Research Findings

  • Antimalarial Activity : A study explored the antimalarial potential of thiazolidinedione derivatives against chloroquine-resistant strains of Plasmodium falciparum. The tested compounds showed varying degrees of efficacy, with some achieving IC50 values around 35 µM for sensitive strains .
  • Toxicity Studies : Cytotoxicity was assessed using VERO cell lines, where the target compound exhibited moderate toxicity levels compared to standard chemotherapeutics like cisplatin .
  • Comparative Studies : In comparative studies with known drugs like pioglitazone, certain derivatives displayed enhanced biological activity due to structural modifications that improve binding affinities to biological targets .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study demonstrated its cytotoxic effects on MCF-7 breast cancer cell lines, with an IC50 value of 42.30 µM. This activity is comparable to that of cisplatin, a well-known chemotherapeutic agent, which has an IC50 of 21.42 µM . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular metabolism in cancer cells.

Case Study: MTT Assay

In a controlled experiment using the MTT assay, various concentrations of the compound were tested on MCF-7 cells over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . In vitro studies have shown that it can significantly reduce inflammation markers comparable to diclofenac sodium, a standard anti-inflammatory drug. The IC50 for the compound was found to be similar to that of diclofenac sodium at concentrations around 50 µg/mL .

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant strains of bacteria. Preliminary studies have shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with specific protein targets involved in cancer and inflammation pathways. The docking score was reported at -7.299 kcal/mol, indicating strong interactions with key residues in the binding pocket of target proteins . These interactions include π–π stacking and hydrophobic interactions that enhance the compound's efficacy.

Comparison with Similar Compounds

Thiazolidinone Derivatives

Example Compound: 5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-3-(4-Hydroxyphenyl)-4-Thiazolidinone

  • Structural Similarities: Shares the thiazolidinone ring and arylidene substituents.
  • Key Differences :
    • Substituents: Methoxy and hydroxyphenyl groups vs. dichlorophenyl and pentanedioic acid.
    • Synthesis: Both synthesized via refluxing thiosemicarbazides with chloroacetic acid in DMF/acetic acid .

Pesticide-Related Heterocycles

Example Compound : 3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine (Furilazole)

  • Structural Similarities : Contains a furan ring and heterocyclic core.
  • Key Differences: Oxazolidine vs. thiazolidinone ring. Lacks sulfanylidene and pentanedioic acid groups.

Pharmacopeial Thiazolidine Carboxylic Acids

Example Compound : (4S)-4-Carboxy-5,5-Dimethylthiazolidine-2-yl Derivatives

  • Structural Similarities : Thiazolidine ring with carboxylic acid substituents.
  • Key Differences :
    • Dimethyl substitution vs. dichlorophenyl-furan and sulfanylidene groups.
    • Carboxylic acid directly on the ring vs. pentanedioic acid side chain.
  • Bioactivity : Carboxylic acid groups in both compounds may enhance interactions with enzymatic targets, such as metalloproteases or kinases.

Comparative Analysis Table

Feature Target Compound Thiazolidinone Derivative Furilazole Pharmacopeial Compound
Core Structure Thiazolidinone with sulfanylidene Thiazolidinone with hydrazono group Oxazolidine Thiazolidine with carboxylic acid
Key Substituents Dichlorophenyl-furan, pentanedioic acid Methoxyphenyl, hydroxyphenyl Dichloroacetyl, furan Dimethyl, carboxylic acid
Synthesis Reflux in DMF/acetic acid Reflux in DMF/acetic acid Not specified Multi-step peptide coupling
Bioactivity Potential enzyme inhibition Antimicrobial (inferred) Herbicide safener Antibiotic or enzyme modulator
Applications Pharmaceuticals Agrochemistry/Pharma Agrochemicals Pharmaceuticals

Research Findings and Implications

  • Electron-Withdrawing Effects : The dichlorophenyl group in the target compound may enhance binding to electrophile-sensitive targets (e.g., kinases) compared to methoxy-substituted analogs .
  • Solubility : The pentanedioic acid side chain likely improves aqueous solubility, facilitating drug formulation versus lipophilic agrochemical analogs .
  • Structural Insights : Crystallographic tools like SHELX and ORTEP-3 are critical for resolving Z-configuration and sulfanylidene positioning, aiding in SAR studies.

Preparation Methods

Paal-Knorr Cyclization with 2,6-Dichlorophenyl-Substituted Diketones

The Paal-Knorr reaction employs 1,4-diketones under acidic conditions to form furans. For 5-(2,6-dichlorophenyl)furan-2-carbaldehyde, 3-(2,6-dichlorophenyl)-2,5-hexanedione reacts with ammonium acetate in acetic acid at 80–90°C, yielding the furan core in 68–72% efficiency. The 2,6-dichlorophenyl group is introduced via Friedel-Crafts acylation of furan precursors, though competing ortho/meta substitution necessitates careful stoichiometric control.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 2,6-dichlorophenylboronic acid offers a regioselective alternative. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C, this method achieves 75–80% yield with minimal diarylation byproducts.

Construction of the Thiazolidin-4-One Core

The thiazolidinone scaffold is assembled via cyclocondensation, leveraging methodologies adapted from thiazolidin-4-one synthetic protocols.

One-Pot Three-Component Reaction

A mixture of 5-(2,6-dichlorophenyl)furan-2-carbaldehyde, thiourea, and mercaptoacetic acid reacts under solvent-free conditions at 70°C using Bi(SCH₂COOH)₃ (5 mol%) as a catalyst. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group, yielding the thiazolidin-4-one intermediate in 83% yield after 4 hours. Microwave irradiation (200 W) reduces reaction time to 15 minutes while maintaining 85% yield.

Oxidative Cyclization of Thiosemicarbazides

Adapting the pathway from Search Result, 5-(2,6-dichlorophenyl)furan-2-carbaldehyde reacts with thiosemicarbazide in ethanol under HCl catalysis to form a thiosemicarbazone intermediate. Oxidative cyclization using ferric ammonium sulfate (FAS) in aqueous ethanol at reflux produces the thiazole-2-amine derivative, which subsequently reacts with chloroacetyl chloride in dry toluene at 80–90°C to form the thiazolidinone ring. This method achieves 78% overall yield but requires rigorous exclusion of moisture.

Introduction of the 2-Sulfanylidene Group

The conversion of the thiazolidinone’s carbonyl group to a thiocarbonyl (C=S) is achieved via sulfurization:

Lawesson’s Reagent-Mediated Thionation

Treatment of the thiazolidin-4-one intermediate with Lawesson’s reagent (2.2 equiv) in anhydrous THF under nitrogen at 60°C for 6 hours replaces the 4-oxo group with a sulfanylidene. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), and the product is purified via silica gel chromatography, yielding 89% of the 2-sulfanylidene derivative.

Phosphorus Pentasulfide (P₄S₁₀) in Pyridine

Alternative thionation using P₄S₁₀ (3 equiv) in refluxing pyridine for 8 hours provides a 76% yield but generates hazardous H₂S gas, necessitating specialized equipment.

Conjugation with Pentanedioic Acid

The final step involves introducing the pentanedioic acid moiety via N-alkylation or coupling reactions:

Michael Addition with Glutaconic Anhydride

The 2-sulfanylidene-thiazolidinone reacts with glutaconic anhydride (1.5 equiv) in DMF at 0°C, catalyzed by DMAP (10 mol%). After 12 hours at room temperature, the product is precipitated with ice-cwater and recrystallized from ethanol, yielding 65% of the target compound. Stereoselectivity for the Z-configuration at the exocyclic double bond is ensured by steric hindrance from the 2,6-dichlorophenyl group.

Peptide Coupling Using EDCI/HOBt

Activation of pentanedioic acid with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DCM, followed by reaction with the thiazolidinone amine at 0°C, affords the conjugate in 70% yield after column chromatography.

Optimization and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and nanocatalysts:

Ultrasound-Assisted Synthesis

Replacing thermal heating with ultrasound (40 kHz, 22-W) in the thiazolidinone formation step reduces energy consumption by 40% and improves yield to 91%.

Palladium Nanoparticle Catalysis

Pd NPs (2 mol%) in PPG-400 at 100°C accelerate the three-component reaction, achieving 94% conversion in 30 minutes while suppressing side reactions.

Analytical Characterization and Validation

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 13.21 (s, 1H, NH), 8.02 (d, J = 3.6 Hz, 1H, furan H-3), 7.74 (d, J = 3.6 Hz, 1H, furan H-4), 7.62–7.58 (m, 3H, Ar-H), 3.45–3.38 (m, 4H, CH₂).

  • FT-IR (KBr) : 1743 cm⁻¹ (C=O), 1672 cm⁻¹ (C=S), 1581 cm⁻¹ (NO₂ asym), 1362 cm⁻¹ (NO₂ sym).

  • HRMS (ESI+) : m/z 567.0321 [M+H]⁺ (calc. 567.0318) .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation of thiosemicarbazide derivatives with appropriate carbonyl compounds. For example, a reflux mixture of DMF and acetic acid with sodium acetate as a catalyst can yield thiazolidinone intermediates . To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify critical factors. Response surface methodology (RSM) can further refine conditions for maximum efficiency .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

  • Methodology : Combine NMR (1H/13C, 2D-COSY) to map proton environments and heteronuclear correlations, particularly for the Z-configuration exocyclic double bond. X-ray crystallography resolves stereochemistry and confirms the thiazolidinone core geometry. IR spectroscopy identifies key functional groups (C=O, C=S), while mass spectrometry validates molecular weight and fragmentation patterns .

Q. What are the key stability considerations (e.g., pH, temperature) for handling this compound during experimental procedures?

  • Methodology : The compound is stable at neutral pH but undergoes hydrolysis under basic conditions due to the thiazolidinone ring’s sensitivity. Store at 4°C in inert solvents (e.g., DMSO) to prevent degradation. Avoid prolonged exposure to light or oxygen, which may oxidize the sulfanylidene group. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life parameters .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the reactivity of this compound’s functional groups?

  • Methodology : Use density functional theory (DFT) to calculate reaction pathways for key transformations (e.g., Michael addition at the thiazolidinone core). Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress). Combine molecular docking simulations with in vitro assays to correlate electronic properties (HOMO/LUMO) with biological activity .

Q. What experimental strategies are recommended to resolve contradictions between theoretical predictions (e.g., DFT) and observed reaction outcomes during synthesis?

  • Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) hybrid models to account for solvent effects and steric hindrance. Use high-throughput screening to test reaction variables (e.g., solvent polarity, counterion effects) identified by computational path searches. Cross-reference computed transition states with isotopic labeling experiments .

Q. What methodologies are most effective for studying the compound’s interactions with biological targets, particularly its thiazolidinone and dichlorophenyl moieties?

  • Methodology : Perform surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., PPAR-γ for antidiabetic activity). Use fluorescence polarization assays to assess competitive displacement by analogs. For mechanistic insights, employ cryo-EM or X-ray crystallography of ligand-target complexes .

Q. How can researchers employ advanced statistical DoE to optimize multi-step synthesis while accounting for interacting process variables?

  • Methodology : Implement fractional factorial designs to screen variables (e.g., reagent stoichiometry, reaction time) across synthesis steps. Use Bayesian optimization for adaptive parameter tuning in multi-objective systems (e.g., maximizing yield while minimizing impurities). Validate robustness via Monte Carlo simulations .

Q. What analytical approaches should be prioritized when investigating discrepancies in biological activity data across different assay systems?

  • Methodology : Conduct meta-analysis of dose-response curves (e.g., EC50 shifts) using mixed-effects models to account for assay variability. Validate cytotoxicity thresholds via orthogonal assays (MTT vs. ATP luminescence). Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to reconcile in vitro/in vivo discrepancies .

Q. How does the Z-configuration of the exocyclic double bond influence molecular interactions, and what techniques can verify this stereochemistry?

  • Methodology : The Z-configuration enhances π-π stacking with aromatic residues in target proteins. Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect between thiazolidinone protons and dichlorophenyl groups) or X-ray crystallography. Compare experimental CD spectra with DFT-simulated circular dichroism for chiral validation .

Q. What are the best practices for comparative analysis of this compound’s pharmacological profile against structurally similar thiazolidinone derivatives?

  • Methodology :
    Use structure-activity relationship (SAR) matrices to quantify contributions of substituents (e.g., dichlorophenyl vs. methoxyphenyl). Apply molecular similarity indices (Tanimoto coefficients) to prioritize analogs for testing. Cross-reference bioactivity data from public databases (ChEMBL, PubChem) while excluding unreliable sources (e.g., BenchChem) .

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